
Dibutyl ethenylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl ethenylphosphonate is an organophosphorus compound with the chemical formula C12H27O3P. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, which helps to increase the flexibility and durability of plastics.
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl ethenylphosphonate can be synthesized through the reaction of phosphorus trichloride with butanol and ethenyl alcohol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
PCl3+2C4H9OH+C2H3OH→(C4H9O)2P(O)C2H3+3HCl
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Dibutyl ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides and phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dibutyl ethenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.
作用机制
The mechanism by which dibutyl ethenylphosphonate exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then interact with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s ability to form stable complexes also makes it useful in drug delivery, as it can protect drugs from degradation and enhance their bioavailability.
相似化合物的比较
Dibutyl ethenylphosphonate is similar to other organophosphorus compounds such as:
Dibutyl phthalate: Used as a plasticizer but has different chemical properties and applications.
Diisobutyl phthalate: Another plasticizer with similar uses but different chemical structure.
Di(2-ethylhexyl)phosphoric acid: Used in solvent extraction and has different chemical properties.
属性
CAS 编号 |
682-76-8 |
|---|---|
分子式 |
C10H21O3P |
分子量 |
220.25 g/mol |
IUPAC 名称 |
1-[butoxy(ethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H21O3P/c1-4-7-9-12-14(11,6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 |
InChI 键 |
WAHXDGYCAZAQPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(C=C)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


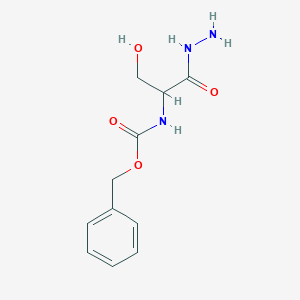
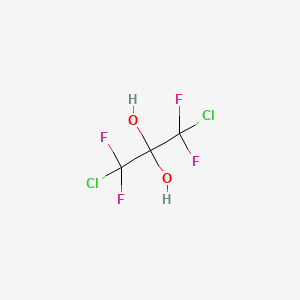

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)


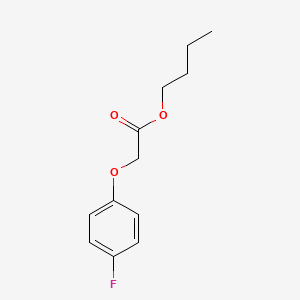

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
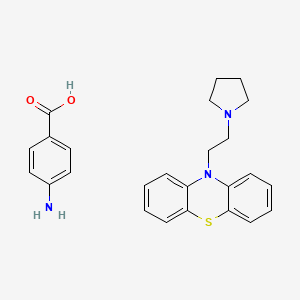
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
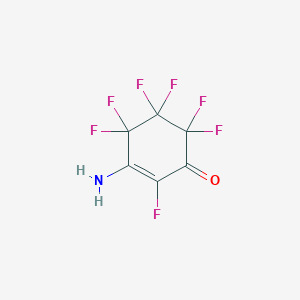
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)

